Cinnamtannin D1 is a complex polyphenolic compound classified as an A-type procyanidin oligomer. It is primarily derived from the bark of various species of cinnamon, particularly Cinnamomum cassia and Cinnamomum tamala. This compound has garnered attention for its potential health benefits, particularly in the context of metabolic disorders and oxidative stress.
Cinnamtannin D1 falls under the category of polyphenols, more specifically A-type procyanidins. These compounds are characterized by their unique structure, which includes multiple flavanol units linked through specific carbon-carbon bonds. The classification of procyanidins is crucial as it influences their biological activity and potential therapeutic applications .
The synthesis of Cinnamtannin D1 can be achieved through various methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves:
In synthetic chemistry, methods may involve the use of flavanol precursors and controlled reactions to form the oligomeric structure characteristic of Cinnamtannin D1 .
The structural elucidation often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound. For instance, NMR can reveal specific hydrogen and carbon environments that indicate the presence of A-type linkages typical in procyanidins .
Cinnamtannin D1 is characterized by its complex molecular structure, which consists of multiple flavanol units linked by A-type bonds. The molecular formula for Cinnamtannin D1 is , indicating a high degree of hydroxylation that contributes to its antioxidant properties.
Cinnamtannin D1 participates in various chemical reactions typical for polyphenolic compounds:
The reactivity of Cinnamtannin D1 is influenced by its hydroxyl groups, which can donate electrons during oxidation-reduction reactions, making it a potent antioxidant.
Cinnamtannin D1 exerts its biological effects through several mechanisms:
Studies have shown that treatment with Cinnamtannin D1 leads to significant reductions in apoptosis markers in pancreatic beta-cells exposed to glucolipotoxicity, indicating its protective role against metabolic stress .
Relevant analyses often include spectrophotometric methods to determine antioxidant capacity, such as DPPH assays, which quantify its ability to neutralize free radicals .
Cinnamtannin D1 has several promising applications in scientific research and potential therapeutic contexts:
Cinnamtannin D1 (CTD-1), a bioactive polyphenol isolated from Cinnamomum tamala, demonstrates profound immunomodulatory effects in rheumatoid arthritis (RA) through precise regulation of T-helper 17 (Th17) and regulatory T (Treg) cell balance. This mechanism centers on its inhibition of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that serves as a critical environmental sensor and modulator of immune responses. In the collagen-induced arthritis (CIA) mouse model—a well-established experimental model for human RA—oral administration of CTD-1 significantly attenuated disease severity, as evidenced by reduced clinical scores, decreased paw thickness, and diminished histopathological joint damage [1].
The molecular underpinnings of this effect involve CTD-1's capacity to downregulate AhR expression in CD4⁺ T cells. AhR activation typically promotes Th17 cell differentiation while suppressing Treg development, creating an inflammatory imbalance central to RA pathogenesis [1]. Flow cytometry analyses revealed that CTD-1 treatment substantially decreased the proportion of IL-17-producing Th17 cells in arthritic mice while concurrently increasing the frequency of CD4⁺CD25⁺FoxP3⁺ Treg cells. This rebalancing effect was directly linked to suppressed AhR transcription and protein expression, disrupting the AhR-dependent differentiation pathway that favors pro-inflammatory Th17 expansion [1]. Further mechanistic studies showed that CTD-1 inhibited STAT3 phosphorylation—a key transcription factor downstream of AhR that drives Th17 commitment—while enhancing STAT5 activation, which supports Treg differentiation and function [1].
Immune Cell Type | Observed Change | Experimental Model | Mechanistic Insight |
---|---|---|---|
Th17 cells | Significant decrease | CIA mice | AhR inhibition, reduced STAT3 phosphorylation |
Treg cells | Significant increase | CIA mice | Enhanced STAT5 activation, FoxP3 expression |
CD4⁺ T cells | Reduced AhR expression | CIA mice | Downregulation of AhR transcription |
Macrophages | Reduced synovial infiltration | CIA mice | Decreased chemotactic cytokine production |
CTD-1 exerts multifaceted control over cytokine networks, effectively tilting the balance from pro-inflammatory to anti-inflammatory mediators. In CIA mice, CTD-1 treatment markedly reduced serum and synovial tissue levels of interleukin-17 (IL-17) and interferon-gamma (IFN-γ)—signature cytokines of Th17 and Th1 cells, respectively, that drive synovitis and joint destruction in RA [1]. Enzyme-linked immunosorbent assay (ELISA) quantification demonstrated dose-dependent suppression of these cytokines, correlating with reduced RORγt expression (the master transcription factor for Th17 commitment) and T-bet (the key regulator of Th1 differentiation) [1] [8].
Concurrently, CTD-1 significantly elevated levels of interleukin-10 (IL-10), a potent anti-inflammatory cytokine produced by Treg cells and regulatory B cells. This dual effect—suppression of pathogenic cytokines and enhancement of regulatory mediators—creates an immunomodulatory milieu that dampens autoimmune inflammation. In vitro studies using isolated CD4⁺ T cells exposed to CTD-1 confirmed these findings, showing impaired IL-17 and IFN-γ production upon T-cell receptor stimulation while enhancing IL-10 secretion [1]. The promotion of IL-10 is particularly significant, as this cytokine not only constrains effector T-cell responses but also promotes the expansion and functional competence of Treg cells, creating a positive feedback loop for immune regulation [8].
Mechanistically, CTD-1's flavonoid structure, characterized by multiple phenolic rings, enables direct interaction with signaling proteins and transcription factors involved in cytokine gene expression. This molecular interaction disrupts nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) activation pathways—both critical for pro-inflammatory cytokine production—while facilitating CREB-mediated transcription of IL-10 [8].
Beyond rheumatoid arthritis, CTD-1 demonstrates significant efficacy in inflammatory bowel disease models, particularly dextran sulfate sodium (DSS)-induced colitis. Oral administration of CTD-1 ameliorated colitis severity in mice, as evidenced by improved body weight, increased colon length, reduced histopathological damage, and diminished inflammatory cell infiltration [2]. Central to this protective effect is CTD-1's activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling axis—a crucial regulator of cellular metabolism, proliferation, and immune responses.
Western blot analyses of colonic tissues revealed that CTD-1 treatment significantly enhanced phosphorylation of AMPK while reducing phosphorylated mTOR expression [2]. This metabolic reprogramming has profound immunomodulatory consequences: AMPK activation inhibits the differentiation of pro-inflammatory Th17 cells while promoting Treg development. Conversely, mTOR complex 1 (mTORC1) signaling promotes Th17 differentiation and inhibits Treg generation. By activating AMPK and suppressing mTOR, CTD-1 effectively rebalances the Th17/Treg axis in the colonic microenvironment [2].
The AMPK/mTOR modulation also extends to innate immune regulation. CTD-1 reduces the activation of colonic macrophages and dendritic cells, diminishing their production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which drive intestinal inflammation. This effect was corroborated by flow cytometry showing decreased macrophage infiltration in the lamina propria of CTD-1-treated mice [2]. The resulting anti-inflammatory milieu contributes to epithelial barrier restoration, reduced neutrophil recruitment, and overall attenuation of colitis severity.
CTD-1 exerts precise control over T-cell differentiation through strategic modulation of signal transducer and activator of transcription (STAT) signaling pathways. Specifically, it targets the balance between STAT3 and STAT5 activation—two transcription factors with opposing roles in immune regulation. STAT3 is essential for Th17 cell differentiation and function, responding to cytokines such as IL-6 and IL-23. In contrast, STAT5 supports Treg cell development and maintenance, particularly in response to IL-2 [1] [6].
In CD4⁺ T cells from CIA mice, CTD-1 treatment significantly suppressed IL-6-induced STAT3 phosphorylation and nuclear translocation [1]. This inhibition directly impaired the transcription of RORγt and IL-17, thereby curtailing Th17 development. Concurrently, CTD-1 enhanced IL-2-mediated STAT5 phosphorylation, promoting the expression of FoxP3—the master regulator of Treg cell identity and function [1]. This reciprocal regulation of STAT3 and STAT5 creates a transcriptional environment conducive to immune tolerance. The effect was particularly pronounced at the site of inflammation, with immunohistochemical analyses of arthritic joints showing reduced STAT3⁺ cell infiltration and increased nuclear STAT5⁺ cells in synovial tissues after CTD-1 treatment [1].
Molecular Target | Effect of CTD-1 | Downstream Consequences | Disease Relevance |
---|---|---|---|
Aryl hydrocarbon receptor (AhR) | Inhibition | Reduced Th17 differentiation, increased Treg cells | Rheumatoid arthritis |
AMPK pathway | Activation | Metabolic reprogramming, mTOR inhibition, Treg promotion | Inflammatory bowel disease |
STAT3 phosphorylation | Suppression | Impaired RORγt expression, reduced IL-17 production | Autoimmune arthritis, colitis |
STAT5 phosphorylation | Enhancement | Increased FoxP3 expression, Treg expansion | Autoimmune arthritis, colitis |
RORγt | Downregulation | Compromised Th17 lineage commitment | Rheumatoid arthritis |
mTOR pathway | Inhibition | Reduced Th17 differentiation, enhanced Treg function | Inflammatory bowel disease |
The STAT modulation extends beyond adaptive immunity to influence macrophage polarization. CTD-1 suppresses STAT1 activation in macrophages, shifting them from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype, further contributing to inflammation resolution [1] [8]. This broad impact on STAT signaling cascades positions CTD-1 as a master regulator of immune cell differentiation, capable of reprogramming the inflammatory microenvironment in multiple autoimmune contexts through a single molecular mechanism with multiple downstream effects.
Compound Name | Source | Primary Immunomodulatory Mechanisms | Relevant Autoimmune Conditions |
---|---|---|---|
Cinnamtannin D1 | Cinnamomum tamala | AhR inhibition, Th17/Treg balance, STAT3/STAT5 modulation | Rheumatoid arthritis, colitis |
Curcumin | Curcuma longa | NF-κB inhibition, COX-2 suppression | Rheumatoid arthritis, IBD |
Resveratrol | Grapes, berries | SIRT1 activation, antioxidant effects | Systemic lupus erythematosus |
Epigallocatechin-3-gallate | Green tea | Treg induction, antioxidant | Rheumatoid arthritis |
Boswellic acids | Boswellia serrata | 5-LOX inhibition, NF-κB suppression | Inflammatory bowel disease |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: